4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide
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Overview
Description
4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, featuring methoxy groups at the 4 and 4’ positions and an additional dioxide functionality. This compound is known for its role as a ligand in coordination chemistry and its applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dimethoxy-2,2’-bipyridine.
Oxidation: The key step involves the oxidation of 4,4’-dimethoxy-2,2’-bipyridine to introduce the dioxide functionality.
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions to form higher oxidation state compounds.
Reduction: The compound can be reduced to its corresponding bipyridine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 4,4’-dimethoxy-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide has several applications in scientific research:
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metals.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide primarily involves its role as a ligand:
Comparison with Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Lacks the dioxide functionality but shares similar coordination chemistry properties.
4,4’-Bipyridine 1,1’-Dioxide: Similar structure but without the methoxy groups, leading to different electronic properties and reactivity.
Uniqueness: 4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide is unique due to the presence of both methoxy and dioxide functionalities, which enhance its ability to stabilize metal complexes and participate in diverse chemical reactions. This dual functionality makes it a versatile ligand in coordination chemistry and catalysis .
Properties
IUPAC Name |
4-methoxy-2-(4-methoxy-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-3-5-13(15)11(7-9)12-8-10(18-2)4-6-14(12)16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHNFXEQCDMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=C(C=C[N+]2=O)OC)N(C=C1)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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